5-(Ethoxycarbonyl)-1-naphthoic acid
Description
5-(Ethoxycarbonyl)-1-naphthoic acid is a naphthalene derivative featuring an ethoxycarbonyl (-COOCH₂CH₃) substituent at the 5-position and a carboxylic acid (-COOH) group at the 1-position of the naphthalene ring. These compounds are of interest due to their applications in pharmaceuticals, agrochemicals, and materials science, driven by their electronic and steric properties .
Properties
Molecular Formula |
C14H12O4 |
|---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
5-ethoxycarbonylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C14H12O4/c1-2-18-14(17)12-8-4-5-9-10(12)6-3-7-11(9)13(15)16/h3-8H,2H2,1H3,(H,15,16) |
InChI Key |
LLUFDOABZGKCBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1C=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(ethoxycarbonyl)naphthalene-1-carboxylic acid typically involves the esterification of naphthalene-1,5-dicarboxylic acid. One common method is the Fischer esterification, where naphthalene-1,5-dicarboxylic acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of 5-(ethoxycarbonyl)naphthalene-1-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for better control over reaction conditions and product purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxycarbonyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of naphthalene-1,5-dicarboxylic acid.
Reduction: Formation of 5-(ethoxycarbonyl)naphthalene-1-methanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: 5-(Ethoxycarbonyl)naphthalene-1-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of dyes, pigments, and pharmaceuticals.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: In the industrial sector, 5-(ethoxycarbonyl)naphthalene-1-carboxylic acid is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-(ethoxycarbonyl)naphthalene-1-carboxylic acid depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the carboxylic acid and ethoxycarbonyl groups, which can activate the naphthalene ring towards electrophilic substitution. In biological systems, the compound’s derivatives may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Analogs with Substituent Variations
Table 1: Key Structural Analogs of 1-Naphthoic Acid Derivatives
Key Observations:
- Substituent Position : The position of substituents significantly impacts properties. For example, 2-ethoxy-1-naphthoic acid (ethoxy at position 2) is used in pharmaceutical synthesis, while 5-substituted analogs focus on agrochemicals vs. .
- Electron Effects : The ethoxycarbonyl group (-COOCH₂CH₃) is electron-withdrawing, enhancing the acidity of the carboxylic acid group compared to electron-donating substituents like -OCH₃ or -OH .
- Steric Hindrance : Bulkier groups (e.g., ethoxycarbonyl vs. methoxy) may reduce reactivity in cyclization or coordination reactions .
Functional Group Comparisons
Key Insights:
- Ethoxycarbonyl vs.
- Biological Activity : Chloro and hydroxy derivatives exhibit direct bioactivity (e.g., herbicides, metal chelation), whereas ethoxycarbonyl derivatives may serve as synthetic precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
